Physicochemical Differentiation: Target Compound vs. Benzodioxolyl and Benzothiazolyl Analogs (LogP, H-Bond Profile)
The target compound (CAS 921843-61-0) possesses an XLogP3 of 1.6, placing it in an optimal oral drug-likeness range distinct from two commercially available close analogs. The benzodioxolyl analog (CAS 923195-70-4) is anticipated to exhibit a lower XLogP3 (~1.1–1.3) due to the polar methylenedioxy group, while the benzothiazolyl analog (CAS 921522-62-5) is expected to show a higher XLogP3 (~2.0–2.3) owing to the additional aromatic ring and sulfur atom. The target compound's hydrogen-bond acceptor count (5) is intermediate compared to the benzodioxolyl analog (estimated 6–7) and the benzothiazolyl analog (estimated 4–5), leading to differentiated solubility and permeability profiles [1]. This balance is crucial for assays where passive membrane permeability and aqueous solubility must be simultaneously optimized.
| Evidence Dimension | Computed XLogP3 and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.6; H-Bond Acceptors = 5 (PubChem CID 18568208) |
| Comparator Or Baseline | Benzodioxolyl analog (CAS 923195-70-4): estimated XLogP3 ~1.2, H-Bond Acceptors 6–7. Benzothiazolyl analog (CAS 921522-62-5): estimated XLogP3 ~2.1, H-Bond Acceptors 4–5. Values are class-level estimates based on functional group contributions. |
| Quantified Difference | ΔXLogP3 ranges from 0.3–0.5 lower to 0.4–0.7 higher vs. comparators; ΔHBA of 1–2 units. |
| Conditions | Computed using XLogP3 algorithm (PubChem); analog values estimated from structural similarity. |
Why This Matters
An XLogP3 near 1.6 balances permeability and solubility for cellular assays, while an intermediate HBA count avoids the excessive polarity that limits membrane passage or the insufficient polarity that causes aggregation.
- [1] PubChem. 2-(2-Acetamidothiazol-4-yl)-N-(4-ethoxyphenyl)acetamide, CID 18568208. National Center for Biotechnology Information. Accessed Apr 2026. View Source
